molecular formula C6H10ClN3 B2614231 1-Allyl-1H-pyrazol-4-amine hydrochloride CAS No. 2225147-27-1

1-Allyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B2614231
CAS RN: 2225147-27-1
M. Wt: 159.62
InChI Key: DLRCOYBTQOSNJM-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrazol-4-amine hydrochloride is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of 1-Allyl-1H-pyrazol-4-amine hydrochloride is characterized by a pyrazole ring, which provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .


Chemical Reactions Analysis

Pyrazole derivatives have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation . They have demonstrated diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

Synthesis of Novel Compounds

1-Allyl-1H-pyrazol-4-amine hydrochloride is used in the synthesis of novel compounds. For instance, it has been used in the “on-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives . This protocol involves a domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate in water .

Antimicrobial Activity

Some compounds synthesized using 1-Allyl-1H-pyrazol-4-amine hydrochloride have shown significant antimicrobial activity. For example, compound 2j exhibited marked activity against S. aureus and B. subtillis .

Antileishmanial Activity

Pyrazole-bearing compounds, including those synthesized using 1-Allyl-1H-pyrazol-4-amine hydrochloride, are known for their potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

Similarly, these compounds have also demonstrated antimalarial activities. The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

1-Allyl-1H-pyrazol-4-amine hydrochloride is also used in molecular docking studies. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Synthesis of Pyrazole Derivatives

1-Allyl-1H-pyrazol-4-amine hydrochloride is used in the synthesis of pyrazole derivatives. These derivatives have been reported to possess antimicrobial, anticancer, antileukemic, antidepressant, antiinflammatory, antihelmintic, anticonvulsant, anti-tubercular, analgesic, antiproliferative agents, angiogenic, antioxidant, antipyretic, antioxidant or herbicidal properties .

Future Directions

Pyrazole derivatives have gained tremendous attention due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . This suggests that there is potential for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

1-prop-2-enylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h2,4-5H,1,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCOYBTQOSNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225147-27-1
Record name 1-(prop-2-en-1-yl)-1H-pyrazol-4-amine hydrochloride
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